2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group, a thioxothiazolidinone ring, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Chembl, a comprehensive resource that explores drug-like molecules, could potentially provide information on the compound’s interaction data against protein targets .
Mode of Action
It is known that the compound belongs to the class of benzothiazole derivatives . These derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to the aforementioned enzymes .
Pharmacokinetics
Chembl, a manually curated database of bioactive molecules with drug-like properties, could potentially provide information on the compound’s pharmacokinetic properties .
Result of Action
Based on the known antibacterial activity of benzothiazole derivatives, it can be inferred that the compound may have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-thioxothiazolidin-4-one under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions .
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anti-cancer agent in preliminary studies, although further research is needed to fully understand its efficacy and safety .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound shares a similar benzylidene-thioxothiazolidinone structure but differs in the presence of an imino group instead of a carbonyl group.
(Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one: These derivatives have various substituents on the benzylidene ring, affecting their chemical and biological properties.
Uniqueness
The uniqueness of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAFWXYRGKVDO-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.